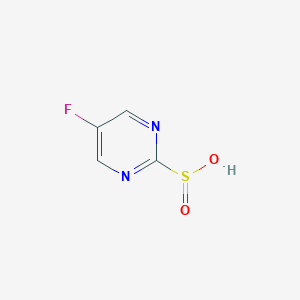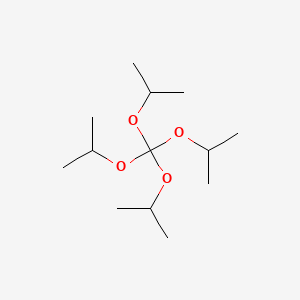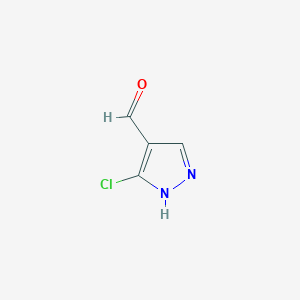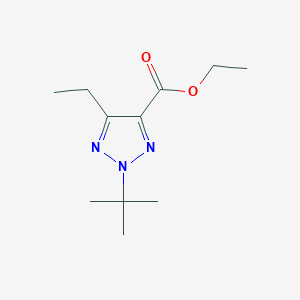
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea typically involves the reaction of a pyrimidine derivative with a fluoroethyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea would depend on its specific interactions with molecular targets. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-chloroethyl)urea
- 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-bromoethyl)urea
Uniqueness
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is unique due to the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
Propriétés
Numéro CAS |
500315-80-0 |
|---|---|
Formule moléculaire |
C7H9FN4O3 |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-12(6(9)14)4-3-10-7(15)11-5(4)13/h3H,1-2H2,(H2,9,14)(H2,10,11,13,15) |
Clé InChI |
RHLIEIDJQKLYBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)N(CCF)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)


![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)
![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)
